![molecular formula C11H16ClNO2 B13556361 Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride](/img/structure/B13556361.png)
Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride typically involves the esterification of 3-[4-(methylamino)phenyl]propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl3-[4-(amino)phenyl]propanoatehydrochloride
- Methyl3-[4-(dimethylamino)phenyl]propanoatehydrochloride
- Methyl3-[4-(ethylamino)phenyl]propanoatehydrochloride
Uniqueness
Methyl3-[4-(methylamino)phenyl]propanoatehydrochloride is unique due to its specific methylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in studying the effects of methylation on biological activity .
Propiedades
Fórmula molecular |
C11H16ClNO2 |
|---|---|
Peso molecular |
229.70 g/mol |
Nombre IUPAC |
methyl 3-[4-(methylamino)phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10-6-3-9(4-7-10)5-8-11(13)14-2;/h3-4,6-7,12H,5,8H2,1-2H3;1H |
Clave InChI |
YHAGZKNDGBVNTB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C(C=C1)CCC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


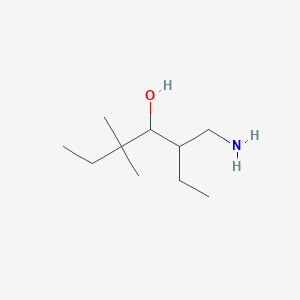
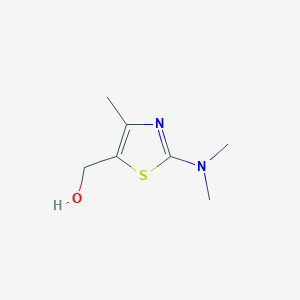
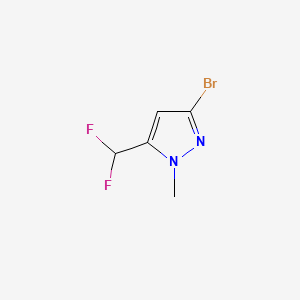


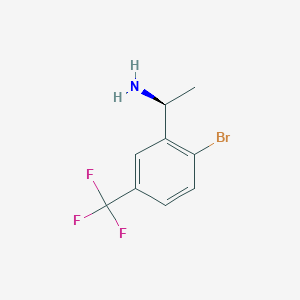
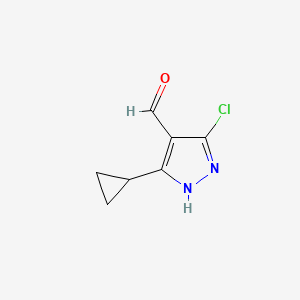


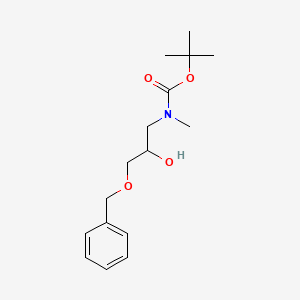
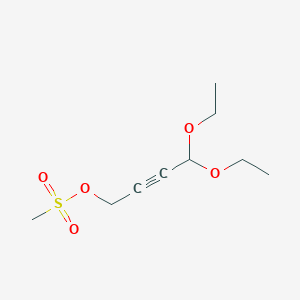

![rac-tert-butyl(1R,6S)-5-hydroxy-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13556372.png)
![2-Amino-5-[2-(methylsulfanyl)ethyl]-4,5-dihydro-1,3-oxazol-4-one](/img/structure/B13556376.png)
